5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, methyl ester, (5Z,8Z,10S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, methyl ester, (5Z,8Z,10S)- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, methyl ester, (5Z,8Z,10S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, methyl ester, (5Z,8Z,10S)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, methyl ester, (5Z,8Z,10S)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, ethyl ester
- 5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, propyl ester
Uniqueness
The uniqueness of 5,8-Decadienoic acid, 10-hydroxy-10-(2-(2Z)-2-octenylcyclopropyl)-, methyl ester, (5Z,8Z,10S)- lies in its specific ester group and the configuration of its double bonds, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
425622-58-8 |
---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl (5Z,8Z,10S)-10-hydroxy-10-[2-[(Z)-oct-2-enyl]cyclopropyl]deca-5,8-dienoate |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-9-12-15-19-18-20(19)21(23)16-13-10-7-8-11-14-17-22(24)25-2/h7-9,12-13,16,19-21,23H,3-6,10-11,14-15,17-18H2,1-2H3/b8-7-,12-9-,16-13-/t19?,20?,21-/m0/s1 |
InChI Key |
MVTXRSISXAFRIA-MHKVFAPRSA-N |
Isomeric SMILES |
CCCCC/C=C\CC1CC1[C@H](/C=C\C/C=C\CCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CCC1CC1C(C=CCC=CCCCC(=O)OC)O |
Origin of Product |
United States |
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